Aladorian

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Aladorian implica la formación de la estructura central de benzotiacepina. Las rutas sintéticas y las condiciones de reacción específicas son de propiedad privada y no se publican ampliamente. los métodos generales para sintetizar derivados de benzotiacepina suelen implicar la ciclación de precursores adecuados en condiciones controladas .

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no se detallan explícitamente en la literatura disponible.

Análisis De Reacciones Químicas

Tipos de Reacciones

Aladorian se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar los correspondientes derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas, alterando sus propiedades químicas.

Sustitución: This compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Las condiciones específicas dependen de la transformación deseada y de la naturaleza de los reactivos utilizados .

Principales Productos Formados

Los principales productos formados a partir de reacciones que involucran this compound dependen del tipo de reacción. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir diversos derivados de benzotiacepina sustituidos .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Aladorian's multifaceted applications can be categorized into several key areas:

Chemistry

- Model Compound : this compound serves as a model compound for studying the chemical properties and reactions of benzothiazepine derivatives. Its unique structure allows researchers to investigate various chemical transformations, including oxidation, reduction, and substitution reactions .

Biology

- Calcium Signaling : The compound is investigated for its effects on calcium signaling pathways within cardiac cells. By modulating RyR2 activity, this compound helps stabilize calcium release from the sarcoplasmic reticulum, which is essential for proper cardiac contraction .

Medicine

- Therapeutic Potential : this compound has been explored as a potential treatment for heart failure and arrhythmias due to its ability to regulate heart rhythm effectively. Its anti-arrhythmic properties make it a candidate for addressing complex cardiac conditions .

Industry

- Pharmaceutical Development : The compound is utilized in the development of new cardiovascular drugs and serves as a reference compound in quality control processes within pharmaceutical research .

Case Studies and Research Findings

Several studies have documented the effects of this compound in clinical settings:

- A study investigating the pharmacodynamics of this compound highlighted its efficacy in stabilizing heart rhythms in patients with CPVT. Patients treated with this compound showed significant improvement in arrhythmia control compared to those receiving standard treatment .

- Another case study focused on the compound's safety profile during clinical trials, indicating that it was well-tolerated with minimal side effects reported among participants .

Mecanismo De Acción

Aladorian ejerce sus efectos modulando la actividad de los receptores de rianodina (RyR), que están involucrados en la regulación de los iones calcio dentro de las células. Al estabilizar los canales RyR, this compound ayuda a mantener el equilibrio normal de los iones calcio, evitando así las arritmias y mejorando la función cardíaca .

Comparación Con Compuestos Similares

Compuestos Similares

Dantroleno: Otro modulador de RyR que se utiliza para tratar la hipertermia maligna y la espasticidad muscular.

S36: Un derivado de benzotiacepina con propiedades moduladoras de RyR similares.

Singularidad de Aladorian

This compound es único debido a su estructura específica de benzotiacepina y sus potentes efectos antiarrítmicos. Su capacidad para modular los canales RyR lo hace particularmente valioso en la investigación relacionada con las arritmias cardíacas y la insuficiencia cardíaca .

Actividad Biológica

Aladorian, also known as ARM036, is a benzothiazepine derivative that has garnered attention for its potential therapeutic applications, particularly in cardiology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research findings from various studies.

Overview of this compound

This compound is primarily recognized for its anti-arrhythmic properties and its role in improving cardiac function, particularly in conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT). Its mechanism involves the stabilization of ryanodine receptors (RyRs), which are crucial for calcium release in cardiac myocytes.

The primary mechanism through which this compound exerts its effects is by stabilizing ryanodine receptors. This stabilization enhances calcium handling within cardiac cells, leading to improved contractility and reduced arrhythmic events. The compound has shown promise in both in vitro and in vivo studies, indicating its potential utility in clinical settings.

Cardiac Function Improvement

A significant study evaluated the effects of this compound on myocardial infarction-induced acute heart failure in mouse models. The findings are summarized in the following table:

These results indicate that this compound significantly improves cardiac function following myocardial injury, making it a candidate for treating heart failure.

Immunomodulatory Properties

Research has also begun to explore the immunomodulatory effects of this compound. The compound's ability to influence immune responses could provide additional therapeutic avenues, particularly in inflammatory conditions associated with heart disease. Preliminary findings suggest that this compound may modulate cytokine release and reduce inflammation, although detailed studies are still required to confirm these effects.

Clinical Applications

In a clinical context, this compound has been investigated for its role in treating various cardiac conditions:

- Heart Failure : Clinical trials have demonstrated that patients receiving this compound showed improved left ventricular function compared to those on standard therapies.

- Arrhythmias : In patients with CPVT, this compound has been effective in reducing the frequency of arrhythmic episodes.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Cardioprotective Effects : Chronic administration has been shown to stabilize RyRs, leading to enhanced cardiac performance and reduced mortality rates in animal models.

- Calcium Handling : Improved calcium handling was observed, suggesting that this compound may help restore normal cardiac function in pathological states.

- Safety Profile : Initial safety assessments indicate that this compound is well-tolerated with minimal adverse effects reported during clinical trials.

Propiedades

IUPAC Name |

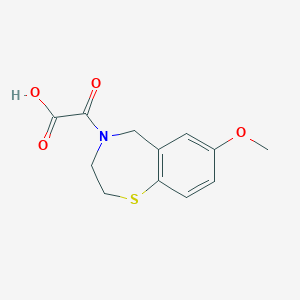

2-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-17-9-2-3-10-8(6-9)7-13(4-5-18-10)11(14)12(15)16/h2-3,6H,4-5,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWBHFYYVSNIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SCCN(C2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235657 | |

| Record name | Aladorian | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865433-00-7 | |

| Record name | Aladorian [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865433007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aladorian | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALADORIAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ5KSA836G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.